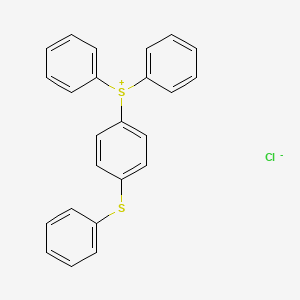
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic groups. Sulfonium salts are known for their applications in organic synthesis and materials science due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride can be synthesized through the reaction of thioethers with alkyl halides. A common method involves the reaction of diphenyl sulfide with 4-(phenylthio)phenyl chloride in the presence of a suitable base . The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the sulfur atom in the thioether attacks the carbon atom in the alkyl halide, resulting in the formation of the sulfonium salt .
Industrial Production Methods
Industrial production of sulfonium salts typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The reaction temperature, solvent, and concentration of reactants are carefully controlled to maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding thioether.
Substitution: Nucleophilic substitution reactions can replace one of the organic groups attached to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride involves the interaction of the positively charged sulfur atom with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can lead to the formation of new chemical bonds and the activation of specific molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsulfonium chloride: Another sulfonium salt with three phenyl groups attached to the sulfur atom.
(4-Phenylthiophenyl)diphenylsulfonium triflate: A similar compound with a triflate counterion instead of chloride.
Bis(4-hydroxyphenyl)sulfone: A sulfone compound with two hydroxyphenyl groups attached to the sulfur atom.
Uniqueness
Sulfonium, diphenyl(4-(phenylthio)phenyl)-, chloride is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Propiedades
Número CAS |
80468-75-3 |
|---|---|
Fórmula molecular |
C24H19ClS2 |
Peso molecular |
407.0 g/mol |
Nombre IUPAC |
diphenyl-(4-phenylsulfanylphenyl)sulfanium;chloride |
InChI |
InChI=1S/C24H19S2.ClH/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H/q+1;/p-1 |
Clave InChI |
HUDDJECNGKLELJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


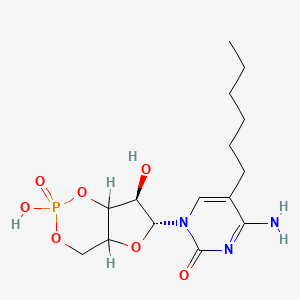
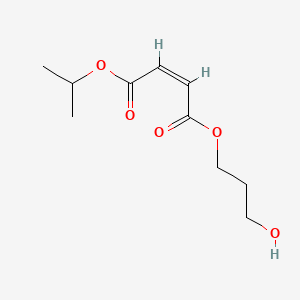
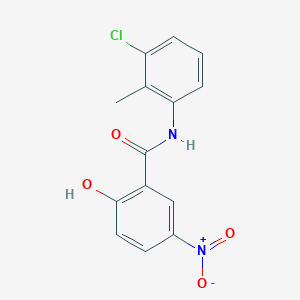


![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)


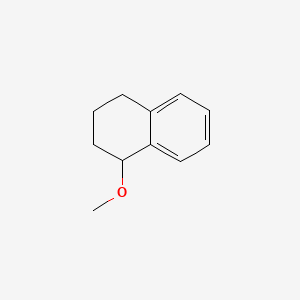
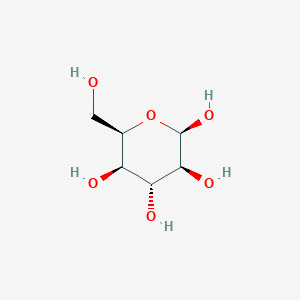
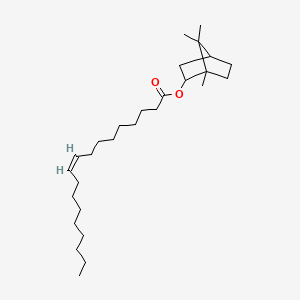


![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
